4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound belonging to the spirocyclic family. Spiro compounds are characterized by their unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a diazaspirodecane core and sulfonyl groups, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure. The reaction conditions often require the use of a base such as sodium hydride and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions including:
Oxidation: The sulfonyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler spirocyclic structures.
Substitution: The mesitylsulfonyl and tosyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a scaffold for drug discovery.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It is explored for its potential therapeutic properties, including as inhibitors for specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A similar spirocyclic compound with different substituents.
2,8-diazaspiro[4.5]decane: Another spirocyclic compound with a different nitrogen arrangement.
2-oxa-7-azaspiro[4.4]nonane: A smaller spirocyclic compound with a different ring size.
Uniqueness
4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is unique due to its specific combination of mesitylsulfonyl and tosyl groups, which provide distinct chemical properties and reactivity. Its structure offers a balance of rigidity and flexibility, making it a versatile scaffold in various applications.
Biologische Aktivität
4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound known for its unique spirocyclic structure, which consists of a diazaspirodecane core linked by sulfonyl groups. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors.
- Molecular Formula: C23H30N2O5S2
- Molecular Weight: 466.64 g/mol
- Structural Features: The compound features a spiro linkage between a diazaspirodecane core and mesitylsulfonyl and tosyl groups, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes involved in cell signaling pathways. The sulfonyl groups enhance binding affinity, allowing the compound to modulate the activity of these targets effectively. Notably, it has shown potential in influencing pathways related to necroptosis and inflammation.
Pharmacological Applications
-
Inhibition of Enzymes:
- The compound has been studied for its ability to inhibit enzymes associated with necroptosis, particularly receptor-interacting protein kinase 1 (RIPK1). This inhibition may lead to reduced inflammation and apoptosis in various cellular contexts.
-
Therapeutic Potential:
- Research indicates that the compound could serve as a therapeutic agent in conditions characterized by excessive cell death or inflammation. Its unique structure allows it to act selectively on specific receptors, potentially minimizing side effects compared to traditional therapies.
In Vitro Studies
Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound:
Study Focus | EC50 (nM) | Mechanism of Action |
---|---|---|
RIPK1 Inhibition | 29.5 | Modulates necroptosis pathways |
Inflammatory Response | Varies | Reduces pro-inflammatory cytokine levels |
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a murine model of cystinuria, where it demonstrated significant inhibition of l-cystine crystallization, suggesting its potential for preventing stone formation in the urinary tract .
Synthesis and Preparation
The synthesis of this compound typically involves multi-step synthetic routes utilizing organic solvents and catalysts. Key steps include:
- Formation of Spiro Structure:
- Utilizing tetrahydropyran derivatives and specific halogenated reagents under controlled conditions.
- Optimization for Industrial Production:
- Scaling up reactions using continuous flow reactors to enhance yield and consistency.
Comparison with Related Compounds
The biological activity of this compound can be compared with other spiro compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decane | Contains diazaspiro framework | High affinity for M1 and M2 receptors |
8-Oxa-2-azaspiro[4.5]decane | Lacks sulfonyl groups | Focused on different biological targets |
Eigenschaften
IUPAC Name |
8-(4-methylphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S2/c1-17-5-7-21(8-6-17)31(26,27)24-11-9-23(10-12-24)25(13-14-30-23)32(28,29)22-19(3)15-18(2)16-20(22)4/h5-8,15-16H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFMCKZEJRACRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.